5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
The compound 5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione belongs to a class of fused heterocyclic systems featuring a pyrrolo-triazole-dione core. This scaffold is characterized by a bicyclic structure combining pyrrolidine and triazole rings, with two ketone groups at positions 4 and 4.
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-5-3-4-6-12(11)10-23-17-16(21-22-23)18(25)24(19(17)26)13-7-8-15(27-2)14(20)9-13/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWKFBUPKAJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chloro-4-methoxyphenyl group: This step often involves a substitution reaction using a suitable chlorinated and methoxylated benzene derivative.
Attachment of the 2-methylbenzyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential therapeutic applications due to its significant biological activities:
Anticancer Activity
Research indicates that derivatives of triazoles exhibit promising antitumor properties. For instance:
- The 1,2,4-triazole core has been shown to possess antineoplastic activity against various cancer cell lines, including leukemia and breast cancer. Studies conducted at the National Cancer Institute demonstrated that certain triazole derivatives exhibited high levels of cytotoxicity against a wide range of tumor cells .
- The specific compound may enhance efficacy through structural modifications that improve interaction with cancer cell targets.
Antimicrobial Properties
Triazole derivatives have also been recognized for their antibacterial activities:
- Compounds containing triazole rings have been screened against various bacterial strains such as E. coli and Pseudomonas aeruginosa, showing promising results in inhibiting growth .
- The presence of chlorine and methoxy groups in the structure may contribute to enhanced antimicrobial efficacy.
Anti-inflammatory Effects
There is emerging evidence suggesting that triazole derivatives can exhibit anti-inflammatory properties:
- Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This aspect is crucial for developing treatments for inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of 5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves multi-step reactions typically starting from readily available precursors. The detailed mechanism often includes cyclization processes that form the triazole ring.
Case Studies
Several studies have documented the effectiveness of similar triazole compounds:
| Study Reference | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| Triazole derivatives | Breast cancer | High cytotoxicity observed | |
| Triazole derivatives | Various bacterial strains | Significant antimicrobial activity |
These studies highlight the potential of triazole derivatives as effective agents in cancer therapy and infection control.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Modifications
- Triazole-Dione vs. Triazole-Thione: The target compound’s triazole-dione core differs from the triazole-thione in compound 6h .
- Pyrrolo-Oxazole vs. Pyrrolo-Triazole : Compound 8 features an oxazole-dione core, which reduces nitrogen content compared to the triazole-dione system. This may influence electron distribution and metabolic stability.
Substituent Effects
- In contrast, the difluorophenyl group in 10 offers stronger electron-withdrawing effects and enhanced lipophilicity. The 2-methylbenzyl substituent in the target introduces steric hindrance near the triazole ring, which could limit rotational freedom compared to the 4-methoxybenzyl group in 10 .
Spectroscopic Trends
- Aromatic Proton Signals : Aromatic protons in analogs such as 6h and 27 resonate between δ 6.8–8.1 ppm , consistent with the target’s expected range. The 3-chloro-4-methoxyphenyl group may split signals into distinct multiplets due to substituent asymmetry.
- Carbonyl Stretching : The triazole-dione’s ketone groups are expected to show IR absorption near 1700 cm⁻¹, analogous to the oxazole-dione in 8 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : The synthesis of structurally similar triazole derivatives (e.g., ) involves multi-step protocols, including cyclocondensation of substituted carbonyl compounds with hydrazine derivatives. Key steps include:
- Use of diethyl oxalate and sodium hydride in toluene for cyclization (yields ~40-50%) .
- Acid-catalyzed ring closure under reflux conditions (e.g., HCl/ethanol, 12–24 hours) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Compare and NMR shifts with computational predictions (e.g., DFT) to validate substituent positions .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., observed vs. calculated m/z within ±2 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles .
Q. What preliminary assays are recommended to assess its biological activity?
- Screening Strategy :
- Enzyme Inhibition : Molecular docking against target enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and guide in vitro assays .
- Antifungal Activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Candida spp. .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed bioactivity data?
- Approach :
- Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein stability over time .
- Compare docking scores (AutoDock Vina) with experimental IC values to refine force field parameters .
Q. What strategies are effective for optimizing the compound’s solubility without compromising activity?
- Methods :
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at sterically accessible positions .
Q. How should researchers address discrepancies in spectral data during characterization?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
